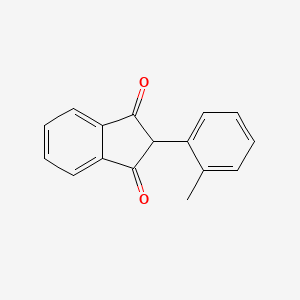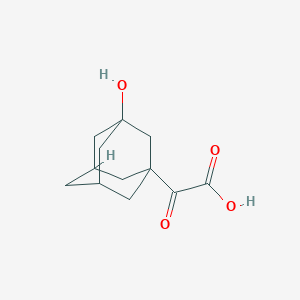
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione
説明
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione, also known as 1,3-diphenyl-2-indanone, is a versatile synthetic intermediate used in many chemical processes. It is a colorless, crystalline, and water-soluble compound with a molecular weight of 186.25 g/mol and a melting point of 116-118 °C. It is an important reagent used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes.
作用機序
Target of Action
Similar compounds have been found to target enzymes like trypsin-1 . These enzymes play a crucial role in various biological processes, including digestion and regulation of cellular functions.
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby modulating their function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The downstream effects of these pathway modulations can include changes in cellular function and phenotype.
Pharmacokinetics
Similar compounds have been found to exhibit good absorption and distribution profiles, moderate metabolism, and efficient excretion . These properties can significantly impact the bioavailability of the compound, thereby influencing its efficacy and safety profile.
Result of Action
Based on the properties of similar compounds, it can be inferred that it might modulate the activity of its target proteins, leading to changes in cellular function and phenotype .
Action Environment
The action, efficacy, and stability of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of the compound and enhance its therapeutic potential.
実験室実験の利点と制限
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is a useful reagent for the synthesis of various compounds in the laboratory. It is relatively easy to synthesize and has a high purity. However, it is not suitable for the synthesis of compounds that require a high temperature or pressure. In addition, it is not suitable for the synthesis of compounds that require a large amount of starting material.
将来の方向性
The future of 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is promising. It is a versatile intermediate that can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it can be used as a starting material for the synthesis of pyrazole derivatives, which are important compounds in medicinal chemistry. Furthermore, it can be used in the synthesis of antifungal agents, anti-inflammatory agents, and anti-cancer agents. In the future, it is possible that this compound will be used in the synthesis of other compounds that have potential therapeutic applications.
科学的研究の応用
2-(2-methylphenyl)-1H-indene-1,3(2H)-dione is a useful intermediate for the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used as a starting material for the synthesis of pyrazole derivatives, which are important compounds in medicinal chemistry. In addition, it has been used in the synthesis of antifungal agents, anti-inflammatory agents, and anti-cancer agents.
特性
IUPAC Name |
2-(2-methylphenyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)16(14)18/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNKKSAOPJGWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353819 | |
| Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60338-36-5 | |
| Record name | 2-(2-methylphenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone](/img/structure/B3021512.png)

![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3021515.png)